Tetraphenylphosphonium chloride

Catalog No.
S560038
CAS No.
2001-45-8
M.F
C24H20ClP
M. Wt
374.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tetraphenylphosphonium chloride

CAS Number

2001-45-8

Product Name

Tetraphenylphosphonium chloride

IUPAC Name

tetraphenylphosphanium;chloride

Molecular Formula

C24H20ClP

Molecular Weight

374.8 g/mol

InChI

InChI=1S/C24H20P.ClH/c1-5-13-21(14-6-1)25(22-15-7-2-8-16-22,23-17-9-3-10-18-23)24-19-11-4-12-20-24;/h1-20H;1H/q+1;/p-1

InChI Key

WAGFXJQAIZNSEQ-UHFFFAOYSA-M

SMILES

C1=CC=C(C=C1)[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.[Cl-]

Synonyms

tetraphenylphosphonium, tetraphenylphosphonium bromide, tetraphenylphosphonium chloride

Canonical SMILES

C1=CC=C(C=C1)[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.[Cl-]

Phase-Transfer Catalyst:

TPPCl is a commonly used phase-transfer catalyst. Phase-transfer catalysts are used to move ionic species from one immiscible phase (e.g., water) to another (e.g., organic solvent). This allows for reactions between species that would not normally be able to react due to their differing solubility. TPPCl's lipophilic cation ([(C₆H₅)₄P]⁺) and hydrophilic chloride anion (Cl⁻) facilitate this transfer process. [Source: Royal Society of Chemistry ""]

Precursor for Organic Salts:

TPPCl can be used as a precursor for the synthesis of other organic salts. It reacts with various organic and inorganic anions to form the corresponding tetraphenylphosphonium salts. These salts are often more soluble in organic solvents than the original anions, making them easier to work with in organic reactions. [Source: American Chemical Society ""]

Material Science Applications:

TPPCl has been investigated for various applications in material science. For example, it can be used to:

  • Tune the crystallinity of perovskite materials: This can be beneficial for improving the efficiency of perovskite solar cells. [Source: National Renewable Energy Laboratory ""]
  • Act as an anti-solvent for the synthesis of nanomaterials: TPPCl can be used to control the precipitation of nanoparticles, leading to materials with desired properties. [Source: ScienceDirect ""]

Tetraphenylphosphonium chloride is an organophosphorus compound with the molecular formula C24H20ClPC_{24}H_{20}ClP and a molecular weight of 374.84 g/mol. It appears as a white to beige crystalline powder and is hygroscopic in nature, meaning it can absorb moisture from the air. The compound has a melting point range of 272-274 °C and is soluble in water . Its structure consists of a central phosphorus atom bonded to four phenyl groups, forming a stable cation, tetraphenylphosphonium, which is paired with a chloride anion .

, particularly in the formation of lipophilic salts from inorganic and organometallic anions. This property makes it useful as a phase-transfer catalyst, facilitating the dissolution of inorganic anions in organic solvents .

Some notable reactions include:

  • Reaction with Organometallic Anions: Tetraphenylphosphonium chloride can react with organometallic complexes, yielding corresponding salts.
  • Lithium Dialkylamide Reaction: The compound can react with lithium dialkylamides to produce either 9-phenyl-9-phosphafluorene or triphenylphosphine, depending on the size of the alkyl groups involved .

Tetraphenylphosphonium chloride can be synthesized through several methods:

  • Reaction of Chlorobenzene with Triphenylphosphine: This method involves the catalytic reaction of chlorobenzene with triphenylphosphine using nickel salts:
    PhCl+PPh3NiPh4PCl\text{PhCl}+\text{PPh}_3\xrightarrow{\text{Ni}}\text{Ph}_4\text{PCl}
  • Alternative Methods: Other methods may include reactions involving phosphorus trichloride and phenyl compounds under controlled conditions .

Tetraphenylphosphonium chloride has various applications across different fields:

  • Phase-Transfer Catalysis: It is widely used to facilitate reactions between organic and inorganic phases.
  • Solar Cell Technology: The compound has been employed to enhance the crystallinity of perovskite materials in solar cells, thereby improving device performance .
  • Organic Synthesis: It serves as an arylating reagent in palladium-catalyzed reactions such as the Heck reaction .

Interaction studies involving tetraphenylphosphonium chloride often focus on its role as a phase-transfer catalyst and its interactions with biological membranes. Its ability to traverse lipid bilayers allows it to be used in studies related to mitochondrial function and drug delivery systems targeting mitochondria .

Tetraphenylphosphonium chloride shares similarities with various other phosphonium compounds. Here are some notable comparisons:

Compound NameMolecular FormulaUnique Features
Triphenylphosphonium chlorideC18H15ClPC_{18}H_{15}ClPContains three phenyl groups; less lipophilic
HexaphenylphosphoramideC30H30NC_{30}H_{30}NContains nitrogen; used in coordination chemistry
Tetrabutylammonium bromideC16H36BrNC_{16}H_{36}BrNQuaternary ammonium salt; used in phase-transfer applications

Tetraphenylphosphonium chloride is unique due to its four phenyl groups, which enhance its lipophilicity and stability compared to other phosphonium compounds. Its specific applications in catalysis and solar technology further distinguish it from similar compounds.

Related CAS

18198-39-5 (Parent)

GHS Hazard Statements

Aggregated GHS information provided by 46 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (97.83%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (97.83%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (95.65%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

Indicators and Reagents

Pictograms

Irritant

Irritant

Other CAS

2001-45-8

Wikipedia

Tetraphenylphosphonium chloride

Dates

Modify: 2023-08-15

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